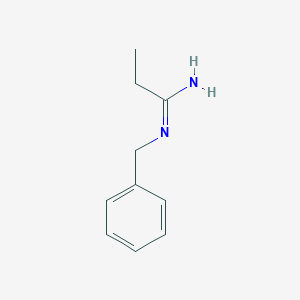

N-Benzylpropanamidine

Description

N-Benzylpropanamidine (chemical formula: C₁₀H₁₄N₂) is an amidine derivative characterized by a benzyl group attached to the nitrogen atom of the propanamidine backbone. The benzyl group enhances lipophilicity, which may influence binding affinity in biological systems or catalytic behavior in synthetic reactions .

Properties

IUPAC Name |

N'-benzylpropanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOYJFTZBXFGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylpropanamidine typically involves the reaction of benzylamine with propanamide derivatives. One common method includes the use of benzylamine and a propanamide derivative under acidic or basic conditions to facilitate the formation of the amidine group. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of N-Benzylpropanamidine may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

N-Benzylpropanamidine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amidine group into an amine.

Substitution: N-Benzylpropanamidine can undergo nucleophilic substitution reactions where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions can be performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Amides, nitriles

Reduction: Amines

Substitution: Substituted benzyl derivatives

Scientific Research Applications

N-Benzylpropanamidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Benzylpropanamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Benzylpropanamidine with analogous compounds based on functional groups, synthesis pathways, and applications.

N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide

- Structure : This compound (C₂₃H₂₇N₃O₃) features a piperidine ring with a methoxycarbonyl group and a benzyl substituent, linked to an N-phenylpropanamide moiety .

- Key Differences :

- Complexity : The piperidine ring and additional phenyl group increase molecular weight and steric hindrance compared to N-Benzylpropanamidine.

- Synthesis : Requires multi-step reactions involving piperidine intermediates and carbamoylation, whereas N-Benzylpropanamidine may be synthesized via direct amidination of propanenitrile with benzylamine .

- Applications : Used in studies of enzyme inhibition (e.g., acetylcholinesterase), whereas N-Benzylpropanamidine’s simpler structure is more suited for probing amidine reactivity in catalysis .

Benzenepropanamide, N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-

- Structure : This derivative (C₂₀H₂₁N₅O₃S) includes a sulfonamide-linked pyrimidine group and a benzenepropanamide backbone .

- Key Differences :

- Functional Groups : The sulfonamide and pyrimidine groups enable hydrogen bonding and π-π stacking, unlike the benzyl-amidine group in N-Benzylpropanamidine.

- Bioactivity : The sulfonamide-pyrimidine moiety is associated with antimicrobial and kinase inhibitory activity, whereas N-Benzylpropanamidine’s amidine group may interact with metal ions or acidic residues in enzymes .

Benzathine Benzylpenicillin

- Structure : A penicillin derivative (C₄₈H₅₆N₆O₁₀S₂) complexed with N,N'-dibenzylethylenediamine .

- Key Differences :

Research Findings and Trends

- Synthetic Flexibility : N-Benzylpropanamidine’s simpler structure allows for easier modification compared to piperidine or sulfonamide derivatives, making it a versatile intermediate in drug discovery .

- Thermodynamic Stability: Amidines like N-Benzylpropanamidine exhibit higher thermal stability than carbamates or sulfonamides, as noted in pyrolysis studies of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.